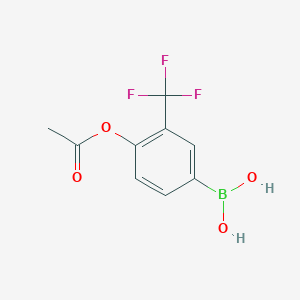
(4-乙酰氧基-3-(三氟甲基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Synthesis Analysis
In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid” is represented by the formula C9H8BF3O4 . The InChI code for this compound is 1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 .Chemical Reactions Analysis
The compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 247.97 . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
催化应用
硼酸,包括与“(4-乙酰氧基-3-(三氟甲基)苯基)硼酸”类似的衍生物,已被广泛用作有机反应中的催化剂。例如,2,4-双(三氟甲基)苯基硼酸已被确定为羧酸和胺之间脱水酰胺化的高效催化剂,促进 α-二肽合成。这种催化活性归因于硼酸的邻位取代基,它阻止胺与活性物种的硼原子配位,从而加速酰胺化过程(Wang, Lu, & Ishihara, 2018)。
传感器开发
硼酸由于能够与二醇形成可逆共价键,从而能够选择性识别糖类,因此已被用于传感器设计中。一项关于邻羟甲基苯基硼酸(一种硼酸类)的研究强调了其在中性水条件下与糖苷形成络合物的性能优于已建立的类似物,这对于选择性识别细胞表面糖缀合物至关重要(Dowlut & Hall, 2006)。
抗菌活性
最近对(三氟甲氧基)苯基硼酸的研究探索了它们的物理化学、结构、抗菌和光谱性质。这些研究表明了对大肠杆菌和蜡状芽孢杆菌的潜在抗菌应用,证明了硼酸在开发新型抗菌剂中的作用(Adamczyk-Woźniak 等,2021)。
合成化学
硼酸在铃木-宫浦和其他过渡金属催化的交叉偶联反应中至关重要。有机三氟硼酸盐,硼酸的衍生物,提供了一种稳定的替代品,可以抵抗许多对其他硼物种有问题的试剂,从而扩展了铃木偶联反应的多功能性,并允许在保留有价值的碳硼键的同时操作远程官能团(Molander & Ellis, 2007)。
硼酸催化
除了在交叉偶联反应中的反应性之外,硼酸还作为催化剂出现,用于激活羟基,使其在温和条件下转化为有价值的产品。这种催化方法已应用于从胺、环加成、共轭加成和 Friedel-Crafts 型反应中形成酰胺,展示了硼酸在有机合成中的多功能性(Hall, 2019)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
作用机制
Target of Action
The primary target of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid. For instance, the compound is known to be stable in an inert atmosphere . Additionally, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a variety of functional groups , suggesting that the compound may be effective in diverse chemical environments.
生化分析
Biochemical Properties
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, enhancing the efficiency of the coupling reactions .
Cellular Effects
The effects of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell
Molecular Mechanism
At the molecular level, (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid exerts its effects through binding interactions with biomolecules and transition metals. It acts as a ligand in the Suzuki-Miyaura coupling reaction, where it facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds . This mechanism involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups from boron .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid in laboratory settings are critical for its effective use in biochemical reactions. This compound is generally stable under inert atmosphere and low temperatures (2-8°C) . Over time, its effects on cellular function may change due to potential degradation or interaction with other compounds in the experimental setup. Long-term studies are needed to fully understand these temporal effects.
Metabolic Pathways
(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is involved in metabolic pathways that include its interaction with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within the cell. The compound’s role in these pathways is primarily related to its participation in reactions that modify cellular components and influence metabolic processes .
Transport and Distribution
The transport and distribution of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid within cells and tissues depend on its interaction with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell
属性
IUPAC Name |
[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZULPEVGTZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)
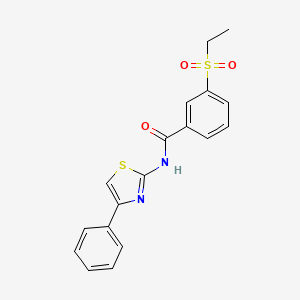
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)
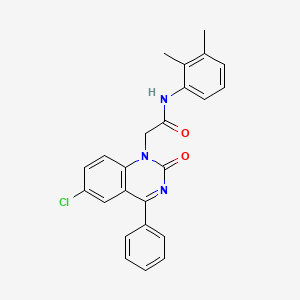

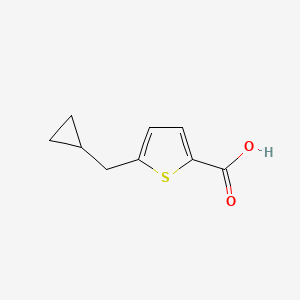
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)
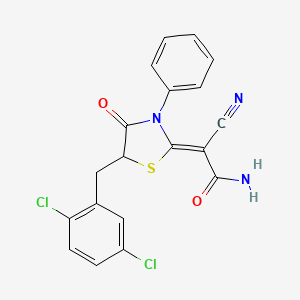
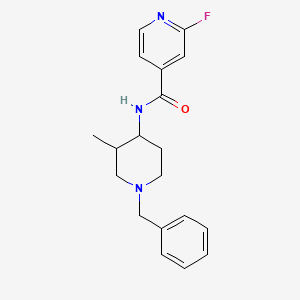
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2924918.png)
![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)
![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)
